molecular formula C23H23N3O4S B6094891 N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B6094891
M. Wt: 437.5 g/mol
InChI Key: GVSZOJURNPPDIH-JLPGSUDCSA-N
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Description

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene ring, a piperidine ring, and a sulfonylbenzamide group

Properties

IUPAC Name

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c27-22-13-10-17-6-2-3-7-20(17)21(22)16-24-25-23(28)18-8-11-19(12-9-18)31(29,30)26-14-4-1-5-15-26/h2-3,6-13,16,27H,1,4-5,14-15H2,(H,25,28)/b24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSZOJURNPPDIH-JLPGSUDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N/N=C\C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide typically involves a multi-step process. One common method starts with the condensation reaction between 2-hydroxynaphthalene-1-carbaldehyde and 4-piperidin-1-ylsulfonylbenzamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce the corresponding amine derivatives .

Scientific Research Applications

N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s ability to chelate metal ions also plays a crucial role in its mechanism of action, particularly in coordination chemistry and catalysis .

Comparison with Similar Compounds

Similar Compounds

  • N-[(Z)-(2-hydroxynaphthalen-1-yl)methylene]-4-oxopiperidine-1-carbohydrazide
  • 7-chloro-4-aminoquinoline derivatives
  • Indole derivatives

Uniqueness

Unlike some similar compounds, it possesses both a naphthalene ring and a piperidine ring, which contribute to its versatility in various chemical reactions and research applications .

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